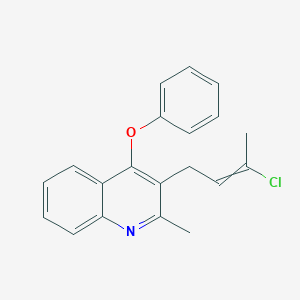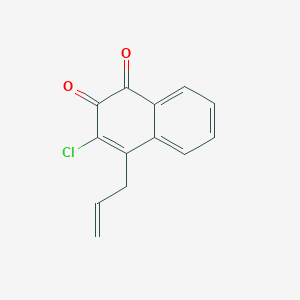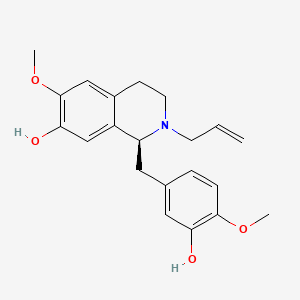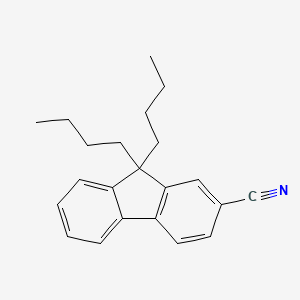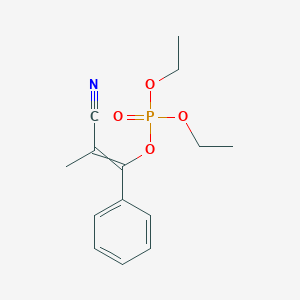
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate is an organic compound with the molecular formula C14H18NO3P It is a phosphonate ester that features a cyano group and a phenyl group attached to a propenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-cyano-1-phenylprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .
Scientific Research Applications
2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the phosphate ester can undergo hydrolysis to release active species. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate
- 2-Cyano-1-phenyl-1-propen-1-yl dimethyl phosphate
Uniqueness
Compared to similar compounds, 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate offers unique properties such as higher stability and reactivity due to the presence of the diethyl phosphate group. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
85822-94-2 |
|---|---|
Molecular Formula |
C14H18NO4P |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
(2-cyano-1-phenylprop-1-enyl) diethyl phosphate |
InChI |
InChI=1S/C14H18NO4P/c1-4-17-20(16,18-5-2)19-14(12(3)11-15)13-9-7-6-8-10-13/h6-10H,4-5H2,1-3H3 |
InChI Key |
LEDNOVLLCOVTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C(C)C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
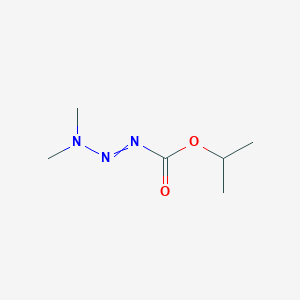
![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
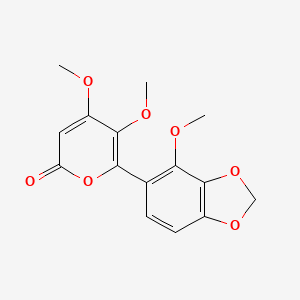
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
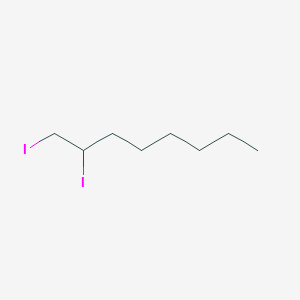
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
